molecular formula C8H10O2S B3043713 Methyl 5-ethylthiophene-2-carboxylate CAS No. 91086-68-9

Methyl 5-ethylthiophene-2-carboxylate

Cat. No.: B3043713
CAS No.: 91086-68-9
M. Wt: 170.23 g/mol
InChI Key: XBHFFZLMQIVPDP-UHFFFAOYSA-N
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Description

Methyl 5-ethylthiophene-2-carboxylate (CAS 91086-68-9) is a high-purity chemical building block supplied for research and development purposes. This compound, with the molecular formula C 8 H 10 O 2 S and a molecular weight of 170.23 g/mol, is a valuable ester derivative of the 5-ethylthiophene-2-carboxylic acid scaffold . It is characterized by specific physicochemical properties, including a calculated LogP of 2.98 and a polar surface area of 26 Ų, which are critical parameters for researchers in drug design and material science . This ester serves as a versatile precursor and key synthetic intermediate in organic synthesis and medicinal chemistry. Thiophene carboxylate derivatives are notably employed in the preparation of active catalysts, such as copper(I) thiophene-2-carboxylate (CuTC), which is widely used to facilitate pivotal bond-forming reactions like the Ullmann-type cross-coupling and azomethine ylide cycloadditions . These reactions are fundamental in constructing complex heterocyclic frameworks often found in pharmacologically active molecules. Consequently, this compound holds significant research value for chemists developing novel synthetic methodologies and creating libraries of compounds for screening in the discovery of new Active Pharmaceutical Ingredients (APIs) and agrochemicals . Its primary mechanism of action in these contexts is as a synthetic handle, where the ester and thiophene groups can be further functionalized or the molecule can be incorporated into larger, more complex structures. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses, or for personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 5-ethylthiophene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O2S/c1-3-6-4-5-7(11-6)8(9)10-2/h4-5H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBHFFZLMQIVPDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for Methyl 5 Ethylthiophene 2 Carboxylate and Analogous Structures

Established Synthetic Pathways for Thiophene-2-carboxylates

The construction of the thiophene (B33073) ring is a fundamental step in the synthesis of thiophene-2-carboxylates. Several named reactions have been developed over the years, each offering a unique approach to ring formation through cyclization. These methods often involve the reaction of open-chain precursors containing the necessary carbon and sulfur atoms.

Ring Formation via Cyclization Reactions

Cyclization reactions are a cornerstone of heterocyclic chemistry, providing a direct route to the thiophene core. The choice of synthetic pathway often depends on the availability of starting materials and the desired substitution pattern on the thiophene ring.

The Gewald reaction is a multicomponent reaction that typically yields polysubstituted 2-aminothiophenes. quora.comcore.ac.uk It involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base. quora.comcore.ac.uk While the direct product is a 2-aminothiophene, this functionality can serve as a handle for further transformations to obtain other thiophene derivatives. The reaction proceeds through an initial Knoevenagel condensation, followed by the addition of sulfur and subsequent cyclization and tautomerization. quora.com

The synthesis of 5-alkyl-2-aminothiophenes has been reported using this methodology. arkat-usa.org Although this does not directly yield Methyl 5-ethylthiophene-2-carboxylate, the resulting 2-amino-5-ethylthiophene derivative could potentially be converted to the target compound through a series of subsequent reactions, including deamination and esterification. The general applicability of the Gewald reaction for producing a variety of substituted 2-aminothiophenes makes it a versatile, albeit indirect, approach. arkat-usa.orggoogle.com

Table 1: Examples of Gewald Reaction for Substituted 2-Aminothiophenes

Starting Ketone/Aldehydeα-CyanoesterBaseSolventProductYield (%)
CyclohexanoneEthyl cyanoacetateMorpholineEthanol (B145695)Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate85
AcetoneMalononitrileDiethylamineMethanol (B129727)2-Amino-4,5-dimethylthiophene-3-carbonitrile75
PropanalMethyl cyanoacetatePiperidineDMFMethyl 2-amino-4-methylthiophene-3-carboxylate68

This table presents illustrative examples of the Gewald reaction and does not directly lead to the target compound.

The Paal-Knorr thiophene synthesis is a classic method for the formation of thiophenes from 1,4-dicarbonyl compounds. wikipedia.orgorganic-chemistry.org The reaction involves the condensation of the dicarbonyl compound with a sulfurizing agent, such as phosphorus pentasulfide or Lawesson's reagent. organic-chemistry.org The mechanism is believed to proceed through the conversion of the diketone to a thioketone, which then undergoes cyclization and dehydration to form the aromatic thiophene ring. organic-chemistry.org

This method is highly effective for the synthesis of symmetrically substituted thiophenes. For unsymmetrical 1,4-dicarbonyls, the regioselectivity of the cyclization can be a challenge, potentially leading to a mixture of products. The versatility of the Paal-Knorr synthesis lies in the wide availability of 1,4-dicarbonyl compounds, which can be prepared through various synthetic routes.

Table 2: General Reaction Scheme for Paal-Knorr Thiophene Synthesis

1,4-Dicarbonyl CompoundSulfurizing AgentConditionsProduct
R1-CO-CH2-CH2-CO-R2P4S10 or Lawesson's ReagentHeat2,5-Disubstituted Thiophene

This table illustrates the general transformation in a Paal-Knorr synthesis.

The Fiesselmann condensation is a powerful method for the synthesis of thiophene-2-carboxylate (B1233283) derivatives. wikipedia.orgresearchgate.net This reaction involves the condensation of a thioglycolic acid derivative with an α,β-acetylenic ester in the presence of a base. core.ac.ukwikipedia.org The reaction proceeds through a Michael addition of the thiolate to the acetylenic ester, followed by an intramolecular condensation to form the thiophene ring. core.ac.uk

A key advantage of the Fiesselmann synthesis is its ability to directly introduce the carboxylate functionality at the 2-position of the thiophene ring. researchgate.net Variations of this method have been developed to synthesize a range of substituted thiophene-2-carboxylates, including those with aryl substituents. researchgate.net This methodology is highly relevant for the synthesis of this compound, where an appropriately substituted α,β-acetylenic ester would be required.

Table 3: Fiesselmann Condensation for Thiophene-2-carboxylates

α,β-Acetylenic EsterThioglycolic Acid DerivativeBaseProduct
Methyl propiolateMethyl thioglycolateSodium methoxideMethyl 3-hydroxythiophene-2-carboxylate
Ethyl tetrolateEthyl thioglycolatePotassium tert-butoxideEthyl 3-hydroxy-4-methylthiophene-2-carboxylate

This table provides examples of the Fiesselmann condensation for the synthesis of thiophene-2-carboxylate derivatives.

The Hinsberg synthesis is a method for preparing thiophene derivatives from the reaction of a 1,2-dicarbonyl compound with diethyl thiodiacetate in the presence of a strong base. This reaction typically leads to the formation of 3,4-disubstituted thiophene-2,5-dicarboxylates. The mechanism involves a double Stobbe-type condensation. Due to the resulting substitution pattern, the Hinsberg synthesis is not a primary or direct route for the synthesis of 2,5-disubstituted thiophenes like this compound.

The Volhard-Erdmann cyclization is a method for synthesizing alkyl and aryl thiophenes by treating a 1,4-difunctional compound, such as a succinic acid derivative or a 1,4-diketone, with a sulfurizing agent like phosphorus heptasulfide. wikipedia.orgdrugfuture.com This reaction is a versatile tool for the construction of the thiophene ring from acyclic precursors. wikipedia.orgdrugfuture.com An example of this is the synthesis of 3-methylthiophene (B123197) from itaconic acid. wikipedia.org While this method is effective for preparing various substituted thiophenes, its application to the direct synthesis of this compound would depend on the availability of a suitable 1,4-difunctional precursor bearing the required ethyl and carboxylate functionalities.

Metal-Catalyzed Heterocyclization of S-containing Alkyne Substrates

The formation of the thiophene ring through the cyclization of sulfur-containing alkyne substrates is a powerful, atom-economical approach. Metal-catalyzed heterocyclization of functionalized alkynes that have a suitably located heteronucleophilic group is a robust method for the regioselective synthesis of various heterocycles from readily available acyclic precursors. nih.gov While this methodology is well-established for oxygen and nitrogen heterocycles, its application for sulfur-containing rings like thiophenes is also a subject of ongoing research. nih.gov

The general mechanism involves the electrophilic activation of the carbon-carbon triple bond by coordination to a metal center. This is followed by an intramolecular nucleophilic attack from the sulfur-containing group (a thiol, for instance) onto the activated alkyne. nih.gov The process, often concluding with protonolysis, can proceed through either an exo or endo cyclization pathway, which dictates the substitution pattern of the resulting thiophene. nih.gov Various transition metals, including palladium and copper, have been shown to effectively catalyze these transformations. nih.gov For example, palladium iodide (PdI2) has been used to catalyze the heterocyclodehydration of 1-mercapto-3-yn-2-ols, leading to the formation of thiophenes. nih.gov Similarly, copper(II) halides (CuX2) can promote the conversion of (Z)-1-en-3-ynyl(butyl)sulfanes into substituted 3-halothiophenes. nih.gov

Table 1: Examples of Metal-Catalyzed Thiophene Synthesis from Alkyne Substrates

Catalyst System Substrate Type Product Type Reference
PdI2/KI Dipropargyl sulfide Tetrahydrothiophene derivative nih.gov
CuCl2 or CuBr2 (Z)-1-en-3-ynyl(butyl)sulfanes 3-Halothiophenes nih.gov

Functionalization of Pre-formed Thiophene Rings

An alternative and widely used strategy involves the modification of an already synthesized thiophene ring. This approach leverages the inherent reactivity of the thiophene nucleus, particularly its susceptibility to electrophilic substitution at the C2 and C5 positions. pharmaguideline.com

The thiophene ring is more nucleophilic than benzene (B151609), making it highly reactive towards electrophiles. pharmaguideline.com Electrophilic substitution reactions preferentially occur at the C2 and C5 positions, as the cationic intermediate (the sigma complex) is more stabilized at these sites.

To introduce an ethyl group, a two-step process is common. First, a Friedel-Crafts acylation using acetyl chloride and a Lewis acid catalyst (e.g., AlCl3) introduces an acetyl group at the 2-position. Subsequent reduction of the acetyl group, for instance through a Wolff-Kishner or Clemmensen reduction, yields the 2-ethylthiophene (B1329412).

Introducing a carboxylate group can be achieved through various methods. Direct carboxylation of the thiophene C-H bond with carbon dioxide (CO2) is a modern and atom-economical approach. mdpi.commdpi.com This transformation can be mediated by strong bases or transition metal catalysts. For instance, a base-mediated system using cesium carbonate and a carboxylate salt can cleave the weakly acidic C-H bond, allowing for the insertion of CO2. mdpi.com Palladium-catalyzed carboxylation also proceeds via C-H bond cleavage and subsequent CO2 insertion into the resulting palladium-carbon bond. mdpi.com

Once a thiophenecarboxylic acid, such as 5-ethylthiophene-2-carboxylic acid, has been synthesized, the corresponding ester can be readily prepared through standard esterification methods. The most common method is the Fischer esterification, which involves reacting the carboxylic acid with an excess of the desired alcohol (in this case, methanol) in the presence of a strong acid catalyst like sulfuric acid or hydrochloric acid.

Alternatively, the carboxylic acid can first be converted to a more reactive acyl chloride by treatment with thionyl chloride (SOCl2) or oxalyl chloride. iucr.org The resulting 5-ethylthiophene-2-carbonyl chloride can then be reacted with methanol, often in the presence of a non-nucleophilic base like pyridine, to yield this compound with high efficiency. iucr.org

Carbonylation reactions offer a direct route to introduce a carbonyl group, which can then serve as a precursor to the carboxylate ester. Palladium complexes are often used to catalyze the carbonylation of thiophenes. researchgate.net Another approach involves the reaction of thiophenes with a system composed of carbon tetrachloride (CCl4) and methanol in the presence of a catalyst such as Fe(acac)3, VO(acac)2, or Mo(CO)6. researchgate.netsemanticscholar.org A proposed mechanism for this reaction involves the alkylation of thiophene with CCl4 to form 2-trichloromethylthiophene, which then undergoes alcoholysis with methanol to produce the methyl 2-thiophenecarboxylate. researchgate.net This method has been shown to be effective for various substituted thiophenes. semanticscholar.org

Targeted Synthesis of Ethyl-Substituted Thiophenes and their Carboxylate Esters

The synthesis of specifically substituted thiophenes like this compound requires precise control over the regiochemistry of the reactions.

The order in which substituents are introduced onto the thiophene ring is critical for achieving the desired substitution pattern. In the case of this compound, the synthesis typically starts with a thiophene ring that already bears one of the substituents.

If starting with 2-ethylthiophene, the ethyl group, being an ortho-, para- director (activating the C3 and C5 positions), will direct subsequent electrophilic substitution primarily to the C5 position. A notable example is the reaction of 2-ethylthiophene with a CCl4–CH3OH–Fe(acac)3 system. This reaction proceeds smoothly and regioselectively to introduce the methyl carboxylate group at the 5-position, yielding this compound directly, while leaving the ethyl substituent intact. semanticscholar.org This method demonstrates excellent regiocontrol, driven by the directing effect of the pre-existing alkyl group.

Table 2: Regioselective Synthesis of this compound

Starting Material Reagents/Catalyst Product Yield Reference

This regioselective outcome is a key principle in the synthesis of multi-substituted aromatic and heteroaromatic compounds, where the electronic and steric properties of existing substituents are harnessed to control the position of new functional groups.

Catalytic Approaches for C-C Bond Formation

The formation of carbon-carbon bonds is a cornerstone of organic synthesis, enabling the construction of complex molecular architectures from simpler precursors. For thiophene derivatives, transition metal-catalyzed cross-coupling and direct arylation reactions are powerful tools for introducing aryl and other substituents onto the thiophene core.

Palladium catalysis stands out for its remarkable versatility and functional group tolerance in forming C-C bonds. Direct C–H arylation has emerged as a particularly atom-economical and environmentally attractive alternative to traditional cross-coupling reactions, as it avoids the pre-functionalization of the thiophene ring. wikipedia.org

Direct Arylation: This method involves the coupling of a thiophene derivative directly with an aryl halide. Palladium catalysts, such as palladium acetate (B1210297) (Pd(OAc)₂), can effectively promote the regioselective arylation of thiophenes at the C5 position. scispace.com Research has demonstrated that even low catalyst loadings (0.1–0.001 mol%) of ligand-less Pd(OAc)₂ can yield excellent results, making the process highly efficient. wikipedia.orgrsc.org The reaction tolerates a wide array of functional groups on both the thiophene and the aryl bromide. scispace.comrsc.org The direct coupling of aryl halides with thiophene is advantageous as it reduces the number of synthetic steps and generates only HBr associated with a base as a by-product. researchgate.net

Suzuki-Miyaura Coupling: The Suzuki reaction is a widely used method for synthesizing biaryl compounds, polyolefins, and styrenes by coupling an organoboron species with an organohalide using a palladium catalyst and a base. researchgate.net This reaction is highly valued in both laboratory and industrial settings due to the stability and low toxicity of the boronic acid reagents and the mild reaction conditions. researchgate.netresearchgate.net For the synthesis of thiophene carboxylates, a 5-bromothiophene-2-carboxylate can be coupled with various arylboronic acids. derpharmachemica.combohrium.com Catalysts like Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride [Pd(dppf)Cl₂] are commonly employed, often in solvents like toluene, dioxane, or dimethoxyethane. derpharmachemica.combohrium.comrsc.org

Stille Coupling: The Stille reaction couples an organotin compound with an organic electrophile, catalyzed by palladium. thieme-connect.com A key advantage of this method is the tolerance of the organostannane reagents to a wide variety of functional groups, and their insensitivity to air and moisture. thieme-connect.com It has been effectively used to synthesize mixed thiophene/furan oligomers and functionalized polythiophenes. nih.govwikiwand.com The typical catalytic cycle involves oxidative addition of the organic halide to a Pd(0) complex, followed by transmetalation with the organostannane and subsequent reductive elimination to form the C-C bond and regenerate the catalyst. researchgate.net

Negishi Coupling: First reported in 1977, the Negishi coupling involves the reaction of an organozinc compound with an organic halide, catalyzed by either nickel or palladium. core.ac.ukresearchgate.net This reaction is notable for its ability to couple sp³, sp², and sp hybridized carbon atoms. core.ac.uk Palladium catalysts are generally preferred for their higher yields and broader functional group tolerance. core.ac.uk While highly effective, when compared directly with the Suzuki reaction for the synthesis of a specific brominated bithiophene, the Suzuki reaction was found to provide a higher yield. researchgate.net

Coupling ReactionKey ReactantsTypical CatalystAdvantages
Direct Arylation Thiophene (C-H bond), Aryl HalidePd(OAc)₂Atom-economical, avoids pre-functionalization wikipedia.org
Suzuki Coupling Organoboron (e.g., boronic acid), OrganohalidePd(PPh₃)₄, Pd(dppf)Cl₂Mild conditions, stable/non-toxic reagents researchgate.netderpharmachemica.com
Stille Coupling Organostannane, OrganohalidePd(PPh₃)₄High functional group tolerance, reagent stability thieme-connect.com
Negishi Coupling Organozinc, OrganohalidePd or Ni complexesCouples various carbon hybridizations (sp³, sp², sp) core.ac.uk

While palladium catalysts are prevalent, nickel-based systems offer a more cost-effective and earth-abundant alternative for C-C bond formation. Nickel catalysts have proven effective in various cross-coupling reactions for synthesizing thiophene-based polymers and functionalized derivatives. rsc.org

Nickel-catalyzed Kumada catalyst-transfer polycondensation and deprotonative cross-coupling polycondensation are prominent strategies for producing regioregular polythiophenes. rsc.org These methods can involve the deprotonation of a thiophene monomer using a strong base, followed by nickel-catalyzed polymerization. rsc.org For instance, a Ni(II) complex can catalyze the debrominative Grignard metathesis (GRIM) polymerization of a bromo-sulfonyl-functionalized thiophene to yield the corresponding polythiophene. acs.org Nickel catalysts are also employed in direct arylation polymerization (DArP), which provides a sustainable route to cross-linked thiophene-based polymers by reacting di- or tri-thiophene heteroaryls with poly(hetero)aryl halides. fau.de Furthermore, nickel-catalyzed systems can mediate the C–H arylation of benzothiophenes, demonstrating regioselectivity for the C2 position. rsc.org

Introducing a carboxylate group onto a thiophene ring is a critical step for synthesizing compounds like this compound. This can be achieved through several metal-mediated methods.

One common approach involves the metalation of a halogenated thiophene, such as 2-bromo-3-methylthiophene (B51420), using a Grignard reagent (e.g., MeMgBr), followed by quenching with carbon dioxide (CO₂) to form the corresponding carboxylic acid. beilstein-journals.orgnih.gov

Palladium-catalyzed carbonylation offers an alternative route. This procedure uses carbon monoxide (CO) gas under pressure to introduce the carboxyl group. For example, 2-bromo-3-methylthiophene can be converted to its corresponding ester via palladium-catalyzed carbonylation in the presence of an alcohol. nih.gov More recently, direct carboxylation of thiophene C-H bonds using CO₂ has been explored. Density functional theory (DFT) studies on palladium-acetate-catalyzed carboxylation of thiophene with CO₂ have elucidated a mechanism involving C-H bond cleavage, acetic acid removal, and CO₂ insertion. mdpi.com This direct approach is also achievable using other catalytic systems, such as those involving silver (Ag) salts. researchgate.net Furthermore, direct C-H carboxylation of thiophene can be performed in a solvent-free medium using a mixture of cesium carbonate and a carboxylate salt like cesium pivalate, which act synergistically to deprotonate the thiophene and facilitate CO₂ insertion. mdpi.com

Carboxylation MethodKey ReagentsMetal Mediator/CatalystDescription
Grignard Reaction Halogenated thiophene, Mg, CO₂MagnesiumFormation of a Grignard reagent followed by reaction with CO₂ nih.gov
Palladium Carbonylation Halogenated thiophene, CO, AlcoholPalladium (e.g., Pd(OAc)₂)Introduction of a carbonyl group using CO gas beilstein-journals.org
Direct C-H Carboxylation Thiophene, CO₂Pd(OAc)₂, Ag(I) saltsDirect functionalization of a C-H bond with CO₂ mdpi.comresearchgate.net
Base-Mediated Carboxylation Thiophene, CO₂Cesium Salts (Carbonate/Pivalate)Solvent-free carboxylation using a strong base system mdpi.com

Multi-component Reactions for Thiophene Ring Construction

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product that incorporates portions of all starting materials, are highly efficient for synthesizing complex heterocyclic structures like thiophenes. nih.govtandfonline.com These reactions are prized for their operational simplicity, high atom economy, and ability to rapidly generate molecular diversity. bohrium.comtandfonline.com

The Gewald aminothiophene synthesis is a classic and versatile MCR for preparing polysubstituted 2-aminothiophenes. wikipedia.org The reaction typically involves the condensation of a ketone or aldehyde with an α-cyanoester and elemental sulfur in the presence of a base. wikipedia.orgarkat-usa.org This method's versatility is enhanced by the wide availability of starting materials and the generally mild reaction conditions. scispace.comresearchgate.net

Mechanistic Investigations of Synthetic Transformations

Understanding the reaction mechanisms is crucial for optimizing existing synthetic methods and designing new, more efficient transformations. Detailed studies have provided significant insights into the pathways for both thiophene ring formation and its subsequent functionalization.

Detailed Reaction Mechanisms for Thiophene Ring Formation

Gewald Reaction Mechanism: The mechanism of the Gewald reaction has been elucidated to proceed through several key steps. wikipedia.org It begins with a Knoevenagel condensation between the carbonyl compound and the active methylene (B1212753) nitrile (e.g., α-cyanoester) to form a stable α,β-unsaturated nitrile intermediate. wikipedia.orgarkat-usa.org The exact mechanism of sulfur addition is not definitively known but is postulated to involve the formation of a sulfurated intermediate. wikipedia.org This is followed by intramolecular cyclization, where a mercaptide attacks the cyano group, and subsequent tautomerization to yield the final 2-aminothiophene product. derpharmachemica.comthieme-connect.com

Fiesselmann Thiophene Synthesis: The Fiesselmann synthesis provides access to 3-hydroxy-2-thiophenecarboxylic acid derivatives from the reaction of α,β-acetylenic esters with thioglycolic acid esters in the presence of a base. wikipedia.org The mechanism starts with the deprotonation of the thioglycolic acid ester, which then undergoes a nucleophilic attack on the triple bond of the alkyne. wikiwand.comwikipedia.org A subsequent intramolecular addition to the resulting double bond initiates the cyclization. The final steps involve elimination of an alcoholate to form a ketone, followed by the elimination of a thioglycolic acid ester molecule and tautomerization to yield the aromatic 3-hydroxythiophene product. wikiwand.comwikipedia.org

Chemical Reactivity and Derivatization Studies of Methyl 5 Ethylthiophene 2 Carboxylate and Analogues

Electrophilic Aromatic Substitution (EAS) Patterns and Selectivity

Electrophilic aromatic substitution is a hallmark reaction of aromatic compounds, and the thiophene (B33073) ring, being more electron-rich than benzene (B151609), generally reacts at a faster rate. The substituents on the ring, however, play a crucial role in modulating this reactivity and directing the position of substitution.

The ethyl group at the 5-position is an activating group. Through its electron-donating inductive effect (+I), it increases the electron density of the thiophene ring, making it more susceptible to attack by electrophiles. This activating nature generally directs incoming electrophiles to the ortho and para positions relative to itself. In the case of a 5-substituted thiophene, the C4 position is analogous to an ortho position.

Conversely, the methyl carboxylate group at the 2-position is a deactivating group. It exerts an electron-withdrawing effect through both induction (-I) and resonance (-M), which decreases the electron density of the thiophene ring and makes it less reactive towards electrophiles. Deactivating groups that are meta-directing will steer incoming electrophiles away from the positions ortho and para to them.

The regioselectivity of electrophilic aromatic substitution on the methyl 5-ethylthiophene-2-carboxylate ring is a consequence of the directing effects of both substituents. The activating ethyl group at C5 strongly directs incoming electrophiles to the adjacent C4 position. The deactivating carboxylate group at C2 directs incoming electrophiles to the C4 position, which is meta to it. Therefore, the directing effects of both the activating and deactivating groups are in concert, leading to a high degree of regioselectivity for substitution at the C4 position. The C3 position is sterically hindered by the adjacent carboxylate group and electronically disfavored by both substituents.

Common electrophilic aromatic substitution reactions such as halogenation, nitration, and Friedel-Crafts acylation are expected to yield the corresponding 4-substituted derivatives. For instance, bromination with N-bromosuccinimide (NBS) would be expected to yield methyl 4-bromo-5-ethylthiophene-2-carboxylate. dntb.gov.uaresearchgate.net Similarly, the Vilsmeier-Haack reaction, which introduces a formyl group onto electron-rich aromatic rings, would be expected to occur at the C4 position. wikipedia.orgijpcbs.comchemistrysteps.comorganic-chemistry.orgnih.gov

ReactionReagentsMajor ProductPosition of Substitution
BrominationNBS, CCl4Methyl 4-bromo-5-ethylthiophene-2-carboxylateC4
NitrationHNO3, H2SO4Methyl 5-ethyl-4-nitrothiophene-2-carboxylateC4
Friedel-Crafts AcylationCH3COCl, AlCl3Methyl 4-acetyl-5-ethylthiophene-2-carboxylateC4
Vilsmeier-Haack FormylationPOCl3, DMFMethyl 5-ethyl-4-formylthiophene-2-carboxylateC4

Reactions Involving the Ester Functionality

The methyl carboxylate group in this compound is susceptible to various nucleophilic acyl substitution reactions.

The ester can be hydrolyzed to the corresponding carboxylic acid, 5-ethylthiophene-2-carboxylic acid, under either acidic or basic conditions. semanticscholar.org Acid-catalyzed hydrolysis involves the protonation of the carbonyl oxygen, followed by nucleophilic attack by water. Base-catalyzed hydrolysis (saponification) proceeds via nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon.

Transesterification, the conversion of one ester to another, can be achieved by reacting this compound with an excess of another alcohol in the presence of an acid or base catalyst. organicreactions.orgmasterorganicchemistry.comorganic-chemistry.orgpsu.edu For example, reaction with ethanol (B145695) would yield ethyl 5-ethylthiophene-2-carboxylate.

ReactionReagentsProduct
Acid-Catalyzed HydrolysisH3O+, heat5-Ethylthiophene-2-carboxylic acid
Base-Catalyzed Hydrolysis (Saponification)1. NaOH, H2O/heat 2. H3O+5-Ethylthiophene-2-carboxylic acid
TransesterificationEthanol, H+ or EtO-Ethyl 5-ethylthiophene-2-carboxylate

The carbonyl carbon of the ester is electrophilic and can be attacked by various nucleophiles. Reaction with amines, for instance, leads to the formation of amides. The reaction of this compound with an amine, such as ethylamine, would yield N-ethyl-5-ethylthiophene-2-carboxamide.

Grignard reagents, being strong nucleophiles and bases, react with esters in a characteristic manner. The initial nucleophilic acyl substitution results in the formation of a ketone intermediate. This ketone is more reactive than the starting ester and immediately undergoes a second nucleophilic addition by another equivalent of the Grignard reagent to form a tertiary alcohol after acidic workup. For example, the reaction of this compound with two equivalents of phenylmagnesium bromide would yield (5-ethylthiophen-2-yl)diphenylmethanol. wikipedia.orgrsc.orgyoutube.com

NucleophileReagentsProduct
Amine (Amidation)Ethylamine, heatN-ethyl-5-ethylthiophene-2-carboxamide
Grignard Reagent1. Phenylmagnesium bromide (2 equiv.) 2. H3O+(5-Ethylthiophen-2-yl)diphenylmethanol

Transformations of the Thiophene Ring System

The thiophene ring in this compound, while aromatic, can undergo transformations that alter its structure.

Reductive desulfurization of the thiophene ring can be accomplished using Raney nickel. organicreactions.orgresearchgate.netmasterorganicchemistry.com This reaction involves the cleavage of the carbon-sulfur bonds and saturation of the carbon atoms with hydrogen, effectively removing the sulfur atom and opening the ring to form a linear alkane derivative. In the case of this compound, desulfurization would yield methyl heptanoate.

Thiophenes are generally poor dienes in Diels-Alder reactions due to their aromatic stability. dntb.gov.uaresearchgate.netresearchtrends.netrsc.orgpsu.edu However, the reaction can be facilitated under high pressure, with highly reactive dienophiles, or by modifying the thiophene ring to reduce its aromaticity. For instance, oxidation of the sulfur atom to a sulfoxide (B87167) or sulfone increases the dienic character of the ring, allowing it to participate in [4+2] cycloaddition reactions. Subsequent extrusion of sulfur monoxide or sulfur dioxide from the cycloadduct can lead to the formation of a new six-membered ring. The reaction of the corresponding sulfone of this compound with a dienophile like maleic anhydride (B1165640) would be expected to proceed, leading to a complex bicyclic adduct.

ReactionReagentsMajor ProductTransformation
Reductive DesulfurizationRaney Nickel, H2Methyl heptanoateRing opening and sulfur removal
Diels-Alder Reaction (of the corresponding sulfone)1. m-CPBA 2. Maleic anhydride, heatBicyclic adduct (followed by SO2 extrusion)[4+2] Cycloaddition

Oxidation Reactions (e.g., to sulfoxides or sulfones)

The oxidation of the sulfur atom in the thiophene ring of compounds like this compound can lead to the formation of corresponding S-oxides (sulfoxides) and S,S-dioxides (sulfones). However, thiophene-S-oxides are generally unstable and highly reactive intermediates, often participating in subsequent reactions like Diels-Alder dimerizations. nih.gov The stability of these oxidized products can be influenced by the presence of bulky substituents at the 2- and 5-positions, which can sterically hinder dimerization. nih.gov

While the direct oxidation of the thiophene ring in many derivatives is complex, the side-chain alkyl groups can be more readily oxidized. For instance, methyl groups on a thiophene ring can be oxidized to carboxylic acids using reagents like sodium dichromate under hydrothermal conditions. psu.edu Similarly, 2-acetylthiophene (B1664040) can undergo liquid-phase aerobic oxidation to yield thiophene-2-carboxylic acid. acs.orgwikipedia.org These methods suggest that the ethyl group at the 5-position of the title compound could potentially be oxidized under specific conditions.

In metabolic studies of thiophene-containing drugs like tienilic acid, oxidation is a key transformation. The primary metabolite is often a hydroxylated thiophene, formed via a reactive thiophene epoxide intermediate (an arene oxide), rather than direct sulfur oxidation. nih.gov This suggests that enzymatic or biomimetic oxidation of this compound might lead to hydroxylated ring derivatives.

Table 1: Examples of Oxidation Reactions on Thiophene Derivatives

Starting Material Reagent(s) Product(s) Notes
3-Methylthiophene (B123197) Na2Cr2O7, H2O, 200°C 3-Thiophenecarboxylic acid High-temperature, high-pressure reaction in a sealed tube. psu.edu
2-Acetylthiophene Co/Mn catalyst, O2 Thiophene-2-carboxylic acid Homogeneous liquid-phase aerobic oxidation. acs.org
Tienilic Acid Cytochrome P450 2C9 5-OH-Tienilic Acid Metabolic oxidation proceeding through a thiophene epoxide intermediate. nih.gov

Ring-Opening and Ring-Closing Reactions

Ring-opening of the stable thiophene core is generally challenging and requires potent reagents. Studies on dithieno[2,3-b:3',2'-d]thiophenes have shown that treatment with organolithium reagents like n-butyllithium can induce a ring-opening reaction, leading to the formation of functionalized bithiophenes. researchgate.net This type of reactivity, however, is specific to fused-ring systems and may not be directly applicable to single-ring thiophenes like this compound under similar conditions.

Conversely, ring-closing or cyclization reactions are fundamental to the synthesis of the thiophene ring itself and for building fused heterocyclic systems. A common method is the Gewald aminothiophene synthesis, which involves the condensation of a ketone with an activated nitrile in the presence of elemental sulfur and a base. pharmaguideline.com Another classical approach is the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with a sulfurizing agent like phosphorus pentasulfide to form the thiophene ring. pharmaguideline.com While these are methods for initial thiophene synthesis, intramolecular cyclization reactions starting from appropriately functionalized thiophenes are key for creating more complex structures. For example, intramolecular acylation of long-chain thiophene compounds can be used to form macrocyclic thiophenophanes. acs.org

Hydrogenation and Reduction Pathways

The reduction of thiophene-2-carboxylate (B1233283) derivatives can proceed via different pathways, targeting either the thiophene ring or the ester functionality. The Birch reduction, using alkali metals (like lithium) in liquid ammonia (B1221849) with a proton source, is a known method to reduce the thiophene ring. researchgate.net When applied to thiophene-2-carboxylic acids, this reaction can yield 2,5-dihydrothiophene (B159602) derivatives. researchgate.net However, this reduction can sometimes be accompanied by a competing ring-opening reaction, which leads to mercapto-pentenoic acid byproducts. researchgate.net A modified procedure using the lithium salt of the thiophene-2-carboxylic acid can improve the yield of the desired 2,5-dihydrothiophene product. researchgate.net

The ester group of this compound can be reduced to a primary alcohol (hydroxymethyl group) using standard reducing agents like lithium aluminum hydride (LiAlH₄). This transformation provides a versatile synthetic handle for further derivatization. Reduction of the corresponding thiophene-2-carboxylic acid to a 2-thiophenecarboxaldehyde has also been reported, though it can be a challenging transformation. google.com

Table 2: Reduction Pathways for Thiophene-2-Carboxylic Acid Derivatives

Starting Material Reagent(s) Major Product Type Potential Byproducts
Thiophene-2-carboxylic acid Li / liq. NH₃ 2,5-Dihydrothiophene-2-carboxylic acid Ring-opened mercapto acids researchgate.net
Lithium thiophene-2-carboxylate Li / liq. NH₃, NH₄Cl 2,5-Dihydrothiophene-2-carboxylic acid Improved yield of cyclic product researchgate.net
Methyl thiophene-2-carboxylate LiAlH₄ (Thiophen-2-yl)methanol -
Thiophene-2-carboxylic acid Various (e.g., via acid chloride) 2-Thiophenecarboxaldehyde Over-reduction to alcohol

Derivatization Strategies and Formation of Complex Architectures

The functional groups on this compound serve as anchor points for constructing more elaborate molecular structures, including fused heterocycles, polymers, and Schiff bases, which are of interest in materials science and medicinal chemistry.

Synthesis of Fused Heterocyclic Systems Containing the Thiophene Moiety

A prominent strategy for creating fused heterocyclic systems involves using 2-aminothiophene-3-carboxylates as versatile precursors. nih.govekb.eg Although this compound does not possess the required vicinal amino group, it could be envisioned as a precursor to such an intermediate through a nitration and subsequent reduction sequence.

Once the aminothiophene carboxylate is obtained, it can undergo cyclocondensation reactions with various reagents to form fused pyrimidine (B1678525) rings, leading to thienopyrimidines. nih.govresearchgate.net For example:

Reaction with isocyanates or isothiocyanates yields ureido or thioureido intermediates, which can be cyclized under basic conditions (e.g., sodium ethoxide) to form thieno[2,3-d]pyrimidinone derivatives. ekb.eg

Cyclocondensation with potassium (thio)cyanate in an acidic medium can produce 2-thioxo-thieno[2,3-d]pyrimidin-4-ones. nih.gov

Refluxing with formamide (B127407) is a direct method to synthesize the core thieno[2,3-d]pyrimidin-4(3H)-one structure. nih.gov

These thienopyrimidine scaffolds are of significant interest due to their wide range of biological activities. nih.govekb.eg The specific substitution pattern of the starting thiophene directly translates to the final fused product, allowing for structural diversity.

Preparation of Polymeric Thiophene Derivatives and Oligothiophenes

Thiophene-based polymers and oligomers are extensively studied for their applications in organic electronics. juniperpublishers.comsigmaaldrich.com Monomers derived from this compound could be used to synthesize novel conductive polymers. The general approach involves converting the thiophene into a monomer suitable for polymerization, typically through halogenation.

For example, bromination of the thiophene ring at available positions would create dihalo-thiophene monomers. beilstein-journals.org These monomers can then be polymerized through various cross-coupling reactions: nih.govmdpi.com

Kumada Coupling: Involves the reaction of a Grignard reagent derived from a brominated thiophene with a nickel catalyst. This method was one of the first to produce well-defined, regioregular poly(3-alkylthiophenes). mdpi.comrsc.org

Suzuki Coupling: A versatile method that couples a thiophene boronic acid or ester with a halogenated thiophene in the presence of a palladium catalyst. sigmaaldrich.comnih.gov

Stille Coupling: Utilizes a reaction between an organotin compound (stannyl-thiophene) and a halogenated thiophene, also catalyzed by palladium. juniperpublishers.com

Oxidative Polymerization: A more direct method using oxidizing agents like iron(III) chloride (FeCl₃) can polymerize thiophene monomers, though this often leads to less regioregularity compared to cross-coupling methods. nih.govmdpi.com

The ethyl and methyl carboxylate groups would remain as pendant functionalities on the resulting polymer chain, influencing its solubility, processability, and electronic properties. acs.org

Formation of Schiff Bases and other Imine Derivatives from Amino-Thiophene Precursors

Schiff bases, or imines, are compounds containing a carbon-nitrogen double bond, typically formed by the condensation of a primary amine with an aldehyde or ketone. ajrconline.orgnih.gov As with the synthesis of fused heterocycles, the formation of Schiff bases from this compound would first require its conversion to an amino-thiophene derivative.

Once a precursor such as methyl 2-amino-5-ethylthiophene-3-carboxylate (an isomer) or methyl 5-amino-2-ethylthiophene-2-carboxylate is synthesized, it can be readily reacted with a wide variety of aldehydes and ketones to form the corresponding Schiff base. ajrconline.orgnih.gov The reaction is typically carried out by refluxing the amine and the carbonyl compound in a suitable solvent like ethanol. ajrconline.orglboro.ac.uk

These thiophene-based Schiff bases are important ligands in coordination chemistry, capable of forming stable complexes with various transition metals. nih.govnih.govacs.org The resulting metal complexes often exhibit interesting electronic, optical, and biological properties. nih.govnih.gov

Table 3: Mentioned Chemical Compounds

Compound Name
This compound
Thiophene-S-oxide
Thiophene-S,S-dioxide (sulfone)
Sodium dichromate
2-Acetylthiophene
Thiophene-2-carboxylic acid
Tienilic acid
n-Butyllithium
Phosphorus pentasulfide
Lithium aluminum hydride
2-Thiophenecarboxaldehyde
2-Aminothiophene-3-carboxylate
Isocyanate
Isothiocyanate
Sodium ethoxide
Thieno[2,3-d]pyrimidinone
Potassium thiocyanate
2-Thioxo-thieno[2,3-d]pyrimidin-4-one
Formamide
Thieno[2,3-d]pyrimidin-4(3H)-one
Iron(III) chloride
Schiff Base (Imine)
Methyl 2-amino-5-ethylthiophene-3-carboxylate

Advanced Spectroscopic Characterization and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

The ¹H NMR spectrum of Methyl 5-ethylthiophene-2-carboxylate is expected to show distinct signals corresponding to the ethyl, methyl ester, and thiophene (B33073) ring protons. The chemical shifts (δ) are influenced by the electron density around the protons and the magnetic anisotropy of the aromatic thiophene ring.

The aliphatic protons of the 5-ethyl group would appear in the upfield region. The methyl protons (-CH₃) are expected to resonate as a triplet due to coupling with the adjacent methylene (B1212753) protons. The methylene protons (-CH₂-) would, in turn, appear as a quartet due to coupling with the methyl protons.

The aromatic protons on the thiophene ring are expected to appear as two distinct doublets. The proton at position 3 (H-3) and the proton at position 4 (H-4) couple with each other, resulting in characteristic doublet signals. The electron-withdrawing effect of the carboxylate group at position 2 would cause the H-3 proton to appear at a lower field compared to the H-4 proton.

The methyl protons of the ester group (-OCH₃) are in a distinct chemical environment and are expected to appear as a sharp singlet, as they have no adjacent protons to couple with.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
Thiophene H-3 7.0 - 7.2 Doublet (d) 3.5 - 4.0
Thiophene H-4 6.8 - 6.9 Doublet (d) 3.5 - 4.0
Ester Methyl (-OCH₃) 3.8 - 3.9 Singlet (s) N/A
Ethyl Methylene (-CH₂-) 2.8 - 2.9 Quartet (q) ~7.5

Note: Predicted values are based on spectral data of analogous compounds and standard chemical shift tables.

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in this compound is expected to produce a distinct signal.

The spectrum would feature signals for the carbonyl carbon of the ester, the aromatic carbons of the thiophene ring, the methyl carbon of the ester, and the two carbons of the ethyl group. The carbonyl carbon (C=O) is typically found in the most downfield region of the spectrum (160-170 ppm). The thiophene ring carbons would appear in the aromatic region (approximately 120-150 ppm). The carbon attached to the sulfur atom and the carbon bearing the ester group (C-2 and C-5) are expected at a lower field than the other two ring carbons (C-3 and C-4). The aliphatic carbons of the ethyl group and the methyl ester carbon will appear in the upfield region.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Carbonyl (C=O) 162 - 163
Thiophene C-5 150 - 152
Thiophene C-2 133 - 135
Thiophene C-3 127 - 128
Thiophene C-4 126 - 127
Ester Methyl (-OCH₃) 51 - 52
Ethyl Methylene (-CH₂) 23 - 24

Note: Predicted values are based on spectral data of analogous compounds like methyl thiophene-2-carboxylate (B1233283). chemicalbook.com

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure by revealing connectivity between atoms.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. For this compound, key COSY cross-peaks would be observed between the H-3 and H-4 protons of the thiophene ring, and between the methylene (-CH₂-) and methyl (-CH₃) protons of the ethyl group. This confirms the connectivity within these fragments.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms they are directly attached to (one-bond C-H coupling). libretexts.org It would be used to definitively assign each carbon signal by correlating it to its attached proton. For example, the signal for the thiophene H-3 proton would show a cross-peak with the C-3 carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over longer ranges, typically two or three bonds (²JCH and ³JCH). libretexts.org This is vital for connecting the different fragments of the molecule. Key HMBC correlations would include:

The ester methyl protons (-OCH₃) correlating to the ester carbonyl carbon (C=O) and the C-2 carbon of the thiophene ring.

The thiophene H-3 proton correlating to the C-2, C-4, and C-5 carbons.

The ethyl methylene protons (-CH₂-) correlating to the C-5 and C-4 carbons of the thiophene ring, as well as the ethyl methyl carbon.

Together, these 2D NMR experiments provide a comprehensive and unambiguous confirmation of the structure of this compound.

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound, providing valuable information about the functional groups present.

IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. The spectrum is a plot of absorbance versus wavenumber (cm⁻¹). The IR spectrum of this compound would be dominated by a very strong absorption band corresponding to the C=O stretch of the ester functional group. The C-O stretching vibrations of the ester would also be prominent. The C-H stretching vibrations of the aliphatic ethyl group and the aromatic thiophene ring would appear in their characteristic regions.

Table 3: Predicted IR Absorption Bands for this compound

Vibrational Mode Functional Group Predicted Wavenumber (cm⁻¹) Intensity
C-H Stretch (Aromatic) Thiophene Ring 3100 - 3000 Medium
C-H Stretch (Aliphatic) Ethyl Group 3000 - 2850 Medium
C=O Stretch Ester Carbonyl 1725 - 1710 Strong
C=C Stretch (In-ring) Thiophene Ring 1600 - 1450 Medium-Weak
C-O Stretch Ester 1300 - 1100 Strong

Note: Predicted values are based on general IR correlation tables and data from similar thiophene esters.

Raman spectroscopy is a complementary technique to IR spectroscopy. It involves scattering of monochromatic light from a laser source. While IR activity depends on a change in the dipole moment during a vibration, Raman activity depends on a change in polarizability. Therefore, symmetric vibrations and bonds involving heavier atoms often produce strong Raman signals.

For this compound, the Raman spectrum would be particularly useful for identifying vibrations of the thiophene ring. The symmetric stretching of the C=C bonds and the C-S bonds within the ring are expected to be prominent Raman-active modes. A study on the related 2-Thiophene carboxylic acid identified C-S stretching vibrations in the FT-Raman spectrum around 637 cm⁻¹ and C-C stretching vibrations at 1530, 1413, and 1354 cm⁻¹. iosrjournals.org Similar vibrations would be expected for this compound, providing confirmatory evidence for the thiophene scaffold.

Mass Spectrometry (MS) Techniques

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound. Different ionization techniques can be employed to generate ions, each providing unique structural insights.

Electron Ionization (EI-MS) is a hard ionization technique that involves bombarding the molecule with high-energy electrons (typically 70 eV). This process not only generates a molecular ion (M⁺˙) but also induces extensive fragmentation. The resulting mass spectrum displays a pattern of fragment ions that serves as a molecular fingerprint, allowing for detailed structural elucidation.

For this compound, the molecular ion peak would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. The fragmentation pattern is predictable based on the structure, involving cleavage at the ester group and the ethyl substituent. chemguide.co.uklibretexts.org Key fragmentation pathways would likely include the loss of the methoxy (B1213986) radical (•OCH₃) to give an acylium ion, or the loss of the entire methoxycarbonyl group (•COOCH₃). Another prominent fragmentation would be the benzylic-like cleavage of the ethyl group, leading to the loss of a methyl radical (•CH₃) to form a stable thienylmethyl cation. nist.gov The presence of the stable thiophene ring means that the molecular ion peak is expected to be strong. libretexts.org

Chemical Ionization (CI-MS) is a softer ionization technique that results in less fragmentation than EI. It is often used to corroborate the molecular weight of the compound when the molecular ion is weak or absent in the EI spectrum. In CI-MS, a reagent gas is ionized, which in turn protonates the analyte molecule, typically yielding a prominent protonated molecule peak [M+H]⁺. This confirms the molecular weight with greater certainty.

Table 1: Predicted EI-MS Fragmentation Pattern for this compound

m/z ValueIon StructureProposed Fragmentation Pathway
170[C₈H₁₀O₂S]⁺˙Molecular Ion (M⁺˙)
155[C₇H₇O₂S]⁺Loss of methyl radical (•CH₃) from the ethyl group
141[C₇H₉S]⁺Loss of methoxycarbonyl radical (•COOCH₃)
139[C₇H₇OS]⁺Loss of methoxy radical (•OCH₃)
111[C₅H₃S]⁺Loss of ethyl group and •COOCH₃

Electrospray Ionization (ESI) is a very soft ionization technique that transfers ions from solution into the gas phase with minimal fragmentation. uvic.ca It is particularly useful for confirming the molecular weight of polar and thermally labile compounds. For this compound, ESI-MS analysis would typically show a strong signal for the protonated molecule, [M+H]⁺, at m/z 171. Depending on the solvent system and additives used, adducts with other cations like sodium [M+Na]⁺ or potassium [M+K]⁺ may also be observed.

The primary advantage of ESI-MS is its ability to provide an unambiguous determination of the molecular weight. researchgate.net While the target compound itself is not a high molecular weight species, ESI-MS is the method of choice for analyzing larger molecules or derivatives where techniques like EI might not produce a detectable molecular ion. High-resolution ESI-MS can provide the exact mass of the molecule, which allows for the determination of its elemental composition. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. jmchemsci.com This technique is ideal for analyzing volatile compounds like this compound. In a typical GC-MS analysis, a sample is injected into the GC, where components of the mixture are separated based on their boiling points and interactions with the stationary phase of the column. thepharmajournal.com

As each component, including this compound, elutes from the column, it enters the mass spectrometer, which serves as a detector. An EI mass spectrum is recorded for each eluting compound. The retention time from the GC provides one level of identification, while the mass spectrum provides confirmation of the structure and molecular weight. ymdb.ca

This method is highly effective for assessing the purity of a sample. The resulting chromatogram will show a major peak corresponding to the target compound and smaller peaks for any impurities. By integrating the peak areas, a quantitative assessment of purity can be made. The mass spectra of the impurity peaks can also be used to identify their structures, providing valuable information about byproducts from a chemical synthesis. jmchemsci.com

Table 2: Typical GC-MS Instrumental Parameters for Analysis

ParameterSetting
Gas Chromatograph
ColumnCapillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm)
Carrier GasHelium at a constant flow rate (e.g., 1.2 mL/min)
Injection ModeSplit (e.g., 50:1 ratio)
Injector Temperature260 °C
Oven ProgramInitial temp 80°C, ramp to 280°C at 10°C/min, hold for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Mass AnalyzerQuadrupole or Time-of-Flight (TOF)
Scan Range40-500 amu
Ion Source Temperature250 °C

Advanced Chromatographic Methods

Advanced chromatographic techniques are indispensable in the synthesis and analysis of "this compound," ensuring its separation from reaction mixtures and the verification of its purity. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin-Layer Chromatography (TLC) each serve distinct but complementary roles in the characterization of this and related thiophene derivatives.

High-Performance Liquid Chromatography (HPLC) for Separation and Purity

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, purification, and purity assessment of non-volatile thiophene compounds like "this compound". Its high resolution and sensitivity make it ideal for analyzing complex mixtures and quantifying the target compound.

Reverse-phase HPLC (RP-HPLC) is a commonly employed mode for the analysis of thiophene carboxylic acid derivatives. sielc.comnih.gov In this method, a nonpolar stationary phase, such as a C18 column, is used with a polar mobile phase. For instance, a mobile phase consisting of acetonitrile (B52724) and water is often effective for separating various thiophenic compounds. mdpi.com The polarity of the mobile phase can be fine-tuned by adjusting the solvent ratio to achieve optimal separation of the target ester from starting materials, byproducts, and degradation products. mdpi.com For compounds that are ionizable, such as related thiophene carboxylic acids, acids like phosphoric acid or formic acid are added to the mobile phase to ensure sharp, symmetrical peaks. sielc.comsielc.com

Detection is typically accomplished using a UV detector, as the thiophene ring system possesses a chromophore that absorbs UV light. nih.govmdpi.com For "this compound," the wavelength of detection would be set to maximize sensitivity and selectivity. The analysis of a similar compound, 4-amino-5-ethyl-3-thiophene-carboxylic acid methyl ester, utilized UV detection at 254 nm. nih.gov The purity of a sample is determined by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram.

Table 1: Illustrative HPLC Parameters for Purity Analysis of Thiophene Esters

Parameter Condition
Instrument High-Performance Liquid Chromatography (HPLC) System
Column Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Isocratic elution with Acetonitrile:Water (e.g., 90:10 v/v) mdpi.com
Flow Rate 1.0 mL/min mdpi.com
Injection Volume 20 µL
Detector UV-Vis Diode Array Detector (DAD)
Detection Wavelength 254 nm nih.gov

| Column Temperature | 40°C frontiersin.org |

Gas Chromatography (GC) for Volatile Compound Analysis

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds, making it suitable for "this compound". It is particularly useful for assessing purity, identifying volatile impurities, and quantifying the compound in various matrices.

In a typical GC analysis, the sample is injected into a heated inlet, where it is vaporized and carried by an inert gas (the mobile phase, e.g., helium or nitrogen) through a capillary column. The separation is based on the differential partitioning of analytes between the mobile phase and a stationary phase coated on the column walls. For thiophene derivatives, a moderately polar column, such as one coated with a wax-type stationary phase (e.g., polyethylene (B3416737) glycol), is often effective. shimadzu.com

Due to the presence of a sulfur atom, "this compound" can be detected with high sensitivity and selectivity using a Sulfur Chemiluminescence Detector (SCD) or a Flame Photometric Detector (FPD). shimadzu.com The SCD is particularly advantageous as it provides a linear and equimolar response to sulfur compounds, simplifying quantification. shimadzu.com Alternatively, Gas Chromatography-Mass Spectrometry (GC-MS) can be used for definitive identification of the compound and its impurities by providing both retention time data and mass spectra. nih.govimrpress.com The unique fragmentation pattern of the molecule in the mass spectrometer serves as a chemical fingerprint. For trace analysis in complex matrices like benzene (B151609), two-dimensional GC (2D-GC) can be employed to enhance resolution and separate the thiophene compound from interfering components. agilent.com

Table 2: Representative GC Conditions for Thiophene Derivative Analysis

Parameter Condition
Instrument Gas Chromatograph (GC)
Column SH-WAX (30 m × 0.32 mm I.D., df = 1 μm) shimadzu.com
Carrier Gas Helium, constant flow mode (e.g., 2.00 mL/min) shimadzu.com
Injection Mode Split (e.g., 1:5 ratio) shimadzu.com
Injector Temperature 250°C
Oven Program 40°C (hold 2 min), ramp at 10°C/min to 100°C (hold 1 min) shimadzu.com
Detector Sulfur Chemiluminescence Detector (SCD) or Mass Spectrometer (MS)

| SCD Temperature | 850°C (Furnace) shimadzu.com |

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Purity Checks

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method widely used for monitoring the progress of chemical reactions and performing preliminary purity checks during the synthesis of "this compound". diva-portal.orgrsc.orgresearchgate.net

To monitor a reaction, small aliquots of the reaction mixture are spotted onto a TLC plate alongside spots of the starting materials. libretexts.orgrochester.edu The plate, typically coated with silica (B1680970) gel, is then developed in a chamber containing an appropriate solvent system (eluent). semanticscholar.org The choice of eluent, often a mixture of a nonpolar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate), is critical for achieving good separation. rsc.orgsemanticscholar.org The components of the mixture travel up the plate at different rates based on their polarity and affinity for the stationary and mobile phases. rsc.org

The progress of the reaction is observed by the gradual disappearance of the starting material spot and the appearance of a new spot corresponding to the product. libretexts.org Because thiophene compounds are often UV-active, the spots can be visualized under a UV lamp (typically at 254 nm). rsc.orgsemanticscholar.org After visualization, the retention factor (Rf) value for each spot can be calculated to aid in identification. TLC provides a quick assessment of whether the reaction is complete or if multiple products have formed, guiding decisions on reaction time and purification strategies. researchgate.net

Table 3: Typical TLC System for Monitoring Thiophene Synthesis

Parameter Description
Stationary Phase Silica gel G plates with UV254 indicator rsc.org
Mobile Phase (Eluent) Hexanes:Ethyl Acetate (B1210297) (e.g., 3:2 or 4:1 v/v) rsc.orgsemanticscholar.org
Application Capillary spotter for reaction mixture and reference standards rochester.edu
Development In a closed chamber until the solvent front is near the top rsc.org
Visualization UV lamp (254 nm) semanticscholar.org

| Analysis | Comparison of spots for starting material, co-spot, and reaction mixture rochester.edu |

Theoretical and Computational Investigations of Methyl 5 Ethylthiophene 2 Carboxylate and Analogues

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to predicting the geometric and electronic nature of molecules. Methods like Density Functional Theory (DFT) and Ab Initio Molecular Orbital Theory provide a detailed picture of the electron distribution and energy levels within a molecule, which are key determinants of its chemical behavior.

Density Functional Theory (DFT), particularly using the B3LYP functional, is a widely employed method for investigating the electronic properties of thiophene (B33073) derivatives due to its balance of computational cost and accuracy. For analogues of Methyl 5-ethylthiophene-2-carboxylate, these calculations reveal critical information about the molecular structure and reactivity.

The optimized geometry of the thiophene ring and its substituents is the first step in any computational analysis. In thiophene esters, the planarity of the thiophene ring is a key feature, though the ester and ethyl groups can adopt various conformations. The distribution of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is particularly insightful. In thiophene carboxylate analogues, the HOMO is typically delocalized over the electron-rich thiophene ring, indicating this is the primary site for electrophilic attack. nih.gov Conversely, the LUMO is often concentrated over the carboxyl group and the adjacent ring carbons, highlighting the regions susceptible to nucleophilic attack. acs.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity and lower stability. nih.gov For instance, in a study of methyl-3-aminothiophene-2-carboxylate, the HOMO-LUMO gap was calculated to be approximately 4.537 eV, implying high chemical reactivity. nih.gov Similar calculations on thiophene sulfonamide derivatives show energy gaps in the range of 3.44–4.65 eV, reflecting their general stability. mdpi.com These values allow for the calculation of various electronic properties, as detailed in the table below, which are derived from the HOMO and LUMO energies.

Table 1: Calculated Electronic Properties of a Thiophene Carboxylate Analogue Data extrapolated from studies on similar thiophene derivatives.

Property Definition Typical Calculated Value (eV)
EHOMO Energy of the Highest Occupied Molecular Orbital ~ -6.5
ELUMO Energy of the Lowest Unoccupied Molecular Orbital ~ -2.0
Energy Gap (ΔE) ELUMO - EHOMO ~ 4.5
Ionization Potential (I) -EHOMO ~ 6.5
Electron Affinity (A) -ELUMO ~ 2.0
Electronegativity (χ) (I + A) / 2 ~ 4.25
Chemical Hardness (η) (I - A) / 2 ~ 2.25
Chemical Softness (S) 1 / (2η) ~ 0.22

| Electrophilicity Index (ω) | χ² / (2η) | ~ 3.98 |

For highly accurate energy predictions, ab initio methods such as the Gaussian-n (Gn) theories are the gold standard. G3 theory, in particular, provides "gold standard" thermochemical data. These high-level calculations are used to determine energetic and structural parameters with precision that can rival experimental measurements.

A comprehensive theoretical study utilizing G3 and G3(MP2)//B3LYP methods calculated the gas-phase enthalpies of formation for 48 different thiophene derivatives. nih.gov This work established strong linear correlations between calculated and experimental values, allowing for the reliable prediction of thermochemical data for new or unmeasured thiophene compounds. nih.gov Such calculations confirm the subtle energetic differences between isomers. For instance, 2-substituted thiophenes are generally found to be thermodynamically more stable than their 3-substituted counterparts. nih.gov

Similarly, a combined experimental and computational study on 2- and 3-acetylthiophenes employed G2 and G3 level calculations to determine their enthalpies of formation. researchgate.net The results from these ab initio methods were in excellent agreement with experimental data derived from combustion calorimetry, validating the accuracy of the computational approach for predicting the energetic properties of substituted thiophenes. researchgate.netumsl.edu These studies provide the foundation for estimating the energetic parameters of this compound with a high degree of confidence.

Thermochemical Properties Determination

The thermochemical properties of a compound, such as its enthalpy of formation and energetic stability, are critical for understanding its behavior in chemical processes. Computational methods provide a direct route to these values.

As noted, high-level ab initio methods like G3 theory are paramount for accurately predicting the gas-phase standard molar enthalpy of formation (ΔfH°(g)). nih.govacs.org For a wide range of thiophene derivatives, including those with alkyl and carboxylate groups, these computational approaches have been shown to yield results that align closely with experimental findings. nih.govresearchgate.net The enthalpy of formation is a measure of the energy released or consumed when a compound is formed from its constituent elements in their standard states.

While the gas-phase enthalpy of formation is calculated directly, the enthalpies of combustion and vaporization are often determined through a combination of computation and experimental data. Experimental techniques like rotating-bomb combustion calorimetry are used to measure the enthalpy of combustion, from which the condensed-phase enthalpy of formation can be derived. acs.orgresearchgate.net The enthalpy of vaporization, measured by methods like Calvet microcalorimetry, is then used to convert the condensed-phase value to the gas-phase enthalpy of formation, which can be directly compared to the computationally predicted value. acs.orgresearchgate.net This synergy between experiment and theory provides a robust framework for establishing the thermochemical profile of compounds like this compound.

Table 2: Representative Gas-Phase Enthalpies of Formation for Thiophene Analogues (Calculated via G3/Isodesmic Reactions) Data sourced from computational studies on substituted thiophenes. nih.gov

Compound Calculated ΔfH°(g) (kJ/mol)
Thiophene 115.5
2-Methylthiophene 76.9
2-Ethylthiophene (B1329412) 55.4

Computational modeling is essential for exploring the conformational landscape of flexible molecules. For this compound, rotation around the single bonds connecting the ethyl and methyl carboxylate groups to the thiophene ring gives rise to different conformers with distinct energies.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a powerful tool for mapping the potential energy surfaces of chemical reactions, allowing for the identification of transition states and the calculation of activation barriers. This provides a detailed, step-by-step understanding of reaction mechanisms. For this compound, this approach can predict its reactivity in various chemical transformations.

The thiophene ring is aromatic and can undergo electrophilic aromatic substitution. Computational studies have consistently shown that for 2-substituted thiophenes, electrophilic attack is strongly favored at the C5 position, and to a lesser extent, the C3 position. researchgate.net For this compound, the C5 position is already occupied by an ethyl group. The ethyl group is an activating, ortho-, para-director (directing to C3 and C5), while the methyl carboxylate group is a deactivating, meta-director (directing to C4). Computational analysis of the transition state energies for electrophilic attack at the remaining C3 and C4 positions would clarify the regioselectivity, with attack at the C3 position being the most likely outcome.

The ester functional group makes the molecule susceptible to reactions like hydrolysis or transesterification. Computational models can elucidate the mechanism of these reactions, typically involving nucleophilic attack at the carbonyl carbon. Furthermore, the thiophene ring itself can be subject to nucleophilic aromatic substitution (SNAr), particularly if strong electron-withdrawing groups are present. By calculating the energy profiles for these reaction pathways, computational chemistry can predict the most favorable reaction conditions and outcomes, providing invaluable guidance for synthetic applications. researchgate.net

Transition State Analysis for Key Synthetic Steps

Computational chemistry provides powerful tools to elucidate the mechanisms of chemical reactions by identifying and characterizing transition states. For the synthesis of this compound, key synthetic steps would likely involve either the formation of the thiophene ring itself or the modification of a pre-existing thiophene scaffold. Two common and versatile methods for synthesizing substituted thiophenes are the Gewald reaction and palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.

Gewald Reaction Transition States:

The Gewald reaction is a one-pot, multi-component reaction that can produce highly substituted 2-aminothiophenes, which can be further modified to obtain the target carboxylate. chemrxiv.orgfigshare.comresearchgate.net The key steps involve a Knoevenagel condensation, addition of sulfur, and a final cyclization/aromatization. Density Functional Theory (DFT) calculations have been employed to study the mechanism of this reaction. chemrxiv.orgfigshare.com The analysis reveals several critical transition states (TS):

TSKnoevenagel : The initial step involves the condensation between a carbonyl compound and an active methylene (B1212753) nitrile. The transition state is characterized by the formation of a C-C bond between the enolate of the carbonyl compound and the nitrile carbon.

TSSulfur_Addition : Following the Knoevenagel condensation, a sulfur species (often derived from elemental sulfur) adds to the intermediate. The transition state involves the nucleophilic attack of the enolate-type intermediate onto the sulfur chain.

TSCyclization : This is the ring-closing step where the sulfur-containing intermediate cyclizes. The transition state is characterized by the formation of the C-S bond that completes the five-membered thiophene ring. This is often the rate-determining step, leading to the formation of a dihydrothiophene intermediate.

TSAromatization : The final step is the tautomerization or oxidation of the dihydrothiophene intermediate to the stable aromatic thiophene ring. The transition state for this step involves the breaking of a C-H bond and the formation of a C=C double bond within the ring.

Suzuki-Miyaura Coupling Transition States:

Another key step could be the introduction of the ethyl group at the 5-position of a pre-formed methyl 2-bromothiophene-5-carboxylate via a Suzuki-Miyaura cross-coupling reaction. The catalytic cycle for this reaction has been extensively studied using DFT calculations. acs.orgresearchgate.netresearchgate.netnih.gov The primary transition states within the cycle are:

TSOxidative_Addition : The catalytic cycle begins with the oxidative addition of the aryl halide (e.g., methyl 5-bromothiophene-2-carboxylate) to the Pd(0) catalyst. The transition state involves the breaking of the C-Br bond and the formation of two new bonds between palladium and the carbon and bromine atoms, respectively, leading to a Pd(II) intermediate.

TSReductive_Elimination : This is the final step where the new C-C bond is formed, and the product (this compound) is released from the palladium center, regenerating the Pd(0) catalyst. The transition state is characterized by the simultaneous breaking of the two Pd-C bonds and the formation of the new C-C bond.

Synthetic StepReaction TypeKey Transition State Characteristics
Thiophene Ring FormationGewald ReactionC-S bond formation in the ring-closing step.
Ethyl Group IntroductionSuzuki CouplingTransfer of the ethyl group from boron to palladium.
Product FormationSuzuki CouplingC-C bond formation between the thiophene ring and the ethyl group.

Energetic Profiles of Reaction Pathways

The energetic profile of a reaction pathway, often visualized as a reaction coordinate diagram, maps the changes in potential energy as reactants are converted into products, passing through various intermediates and transition states. rsc.org Computational studies allow for the calculation of these profiles, providing insights into reaction feasibility, rates, and mechanisms.

Below is a representative table summarizing the calculated relative energies for a model Suzuki-Miyaura cross-coupling reaction. Note that specific values would vary for the exact synthesis of this compound.

Reaction StepSpeciesRelative Energy (kcal/mol)
Oxidative AdditionTransition State (TSOA)+15 to +20
Pd(II) Intermediate-5 to -10
TransmetalationTransition State (TSTM)+20 to +30
Post-Transmetalation Intermediate+5 to +10
Reductive EliminationTransition State (TSRE)+10 to +15
Product Complex-25 to -35

Note: These are generalized, illustrative values based on computational studies of model Suzuki-Miyaura reactions. acs.orgnih.gov

Structure-Property Relationship Studies through Computational Approaches

Computational methods, particularly DFT, are invaluable for establishing relationships between the molecular structure of thiophene derivatives and their physicochemical properties. researchgate.netepstem.net For this compound, key structural features like the ethyl group at the 5-position and the methyl carboxylate group at the 2-position significantly influence its electronic structure and reactivity compared to unsubstituted thiophene.

Electronic Properties:

The substituents on the thiophene ring modulate the electron density distribution and the energies of the frontier molecular orbitals (HOMO and LUMO). researchgate.netmdpi.com

Ethyl Group (C2H5) : As an alkyl group, it is an electron-donating group (EDG) through an inductive effect. This donation of electron density to the thiophene ring generally raises the energy of the HOMO.

Methyl Carboxylate Group (COOCH3) : This is an electron-withdrawing group (EWG) due to the electronegativity of the oxygen atoms and the resonance effect. It lowers the energy of both the HOMO and LUMO, with a more pronounced effect on the LUMO.

Reactivity Descriptors:

From the calculated HOMO and LUMO energies, various chemical reactivity descriptors can be derived. researchgate.netmdpi.com These descriptors help predict how the molecule will behave in chemical reactions.

PropertyDescriptionInfluence of Substituents on this compound
HOMO Energy Energy of the Highest Occupied Molecular Orbital; related to the ability to donate electrons.Raised by the electron-donating ethyl group.
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital; related to the ability to accept electrons.Lowered by the electron-withdrawing methyl carboxylate group.
Energy Gap (ΔE) Difference between LUMO and HOMO energies; correlates with chemical stability and reactivity.Generally reduced due to the combined effect of EDG and EWG. mdpi.com
Chemical Hardness (η) Resistance to change in electron distribution; proportional to the energy gap.Lower value indicates higher reactivity.
Electrophilicity Index (ω) A measure of the ability of a molecule to accept electrons.Influenced by the low LUMO energy from the carboxylate group.

These computational studies allow for the rational design of new thiophene derivatives with tailored electronic and chemical properties for various applications, from materials science to medicinal chemistry. acs.orgnih.gov

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

While quantum mechanical calculations like DFT are excellent for understanding static electronic structure and reaction mechanisms, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. acs.orgrsc.org MD simulations model the movements of atoms and molecules, providing insights into conformational changes, interactions with solvent, and binding to other molecules.

For this compound, MD simulations can be applied to understand several aspects:

Conformational Dynamics : The ethyl and methyl carboxylate groups are not rigid and can rotate around their single bonds. MD simulations can explore the conformational landscape of the molecule, identifying the most stable conformations and the energy barriers between them. This is particularly important for understanding how the molecule might orient itself when interacting with other molecules or surfaces.

Solvation Effects : MD simulations explicitly model the interactions between the solute (this compound) and the surrounding solvent molecules. This provides a detailed picture of the solvation shell and can be used to calculate properties like the free energy of solvation, which influences solubility and reactivity. Studies on similar thiophene derivatives in solution use MD to understand how the solvent environment affects their photophysical properties. rsc.org

Intermolecular Interactions : If this compound is being studied for a potential biological application, MD simulations are crucial for understanding its interaction with a target protein. mdpi.comnih.gov After an initial docking pose is predicted, MD simulations can assess the stability of the molecule in the binding site over time (e.g., 100 ns). mdpi.com Key metrics from these simulations include:

Root Mean Square Deviation (RMSD) : Measures the average deviation of the protein and ligand from their initial positions, indicating the stability of the complex.

Root Mean Square Fluctuation (RMSF) : Shows the fluctuation of individual amino acid residues, highlighting flexible regions of the protein upon ligand binding.

Radius of Gyration (Rg) : Indicates the compactness of the protein-ligand complex over time.

These simulations provide a dynamic picture of the binding event, revealing key hydrogen bonds, hydrophobic interactions, and other forces that stabilize the complex, which is essential for rational drug design. mdpi.comnih.gov

The Pivotal Role of this compound in Advanced Materials and Catalysis

While specific research detailing the direct applications of this compound in advanced materials science and catalysis is not extensively documented in publicly available literature, its structural motifs are characteristic of compounds that are fundamental to these fields. The thiophene ring, functionalized with both an electron-withdrawing carboxylate group and an electron-donating ethyl group, provides a versatile platform for the synthesis of novel organic materials. This article explores the potential and researched applications of this compound and its derivatives in various high-technology sectors, based on the established roles of similarly structured thiophene compounds.

Exploratory Research on Biological Activities and Mechanistic Interactions Excluding Clinical Applications

Investigation of Molecular Interactions with Biological Targets

The thiophene (B33073) scaffold is a key feature in numerous pharmacologically active molecules, valued for its ability to interact with various biological targets. nih.govnih.gov Research into its derivatives, particularly at the enzyme and receptor levels, has revealed specific and potent inhibitory activities.

In vitro Enzyme Inhibition Studies

In vitro assays are crucial for identifying the direct effects of compounds on specific enzymes. Studies on thiophene derivatives have identified several as potent enzyme inhibitors. For instance, a series of thieno[2,3-d]pyrimidin-4-one derivatives, synthesized from a thiophene-3-carboxylic acid ester, were evaluated as potential selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation. researchgate.net Preliminary in vitro assays showed that several of these compounds exhibited very high inhibitory activity against human COX-2. researchgate.net

Similarly, various thiophene carboxamide derivatives have been assessed for their inhibitory effects on enzymes relevant to global diseases like Alzheimer's and diabetes. These studies demonstrated significant inhibition against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and alpha-glucosidase. researchgate.net Further research has identified thiophene-arylamide derivatives as potent inhibitors of DprE1, an essential enzyme in Mycobacterium tuberculosis, with some compounds showing strong activity against both drug-susceptible and drug-resistant strains. nih.gov

Table 1: Examples of In Vitro Enzyme Inhibition by Thiophene Derivatives

Thiophene Derivative ClassEnzyme TargetBiological ContextReference
Thieno[2,3-d]pyrimidin-4-oneCyclooxygenase-2 (COX-2)Anti-inflammatory researchgate.net
Thiophene CarboxamidesAChE, BChE, α-glucosidaseNeurodegenerative Disease, Diabetes researchgate.net
Thiophene-arylamidesDprE1Antimycobacterial nih.gov
Thiophene-2-carboxamidesProtein Tyrosine Phosphatase 1B (PTP1B)Anticancer researchgate.netmdpi.com

In vitro Receptor Binding Assays

Receptor binding assays are fundamental in determining if a compound can interact with cellular receptors, which is often the first step in eliciting a biological response. Thiophene derivatives have been investigated for their affinity to various receptors. In one study, thiophene bioisosteres were synthesized to replace benzene (B151609) and aniline (B41778) moieties in known potent ligands for the GluN2B subtype of the NMDA receptor, a target in neurodegenerative disorders. nih.govrsc.org The results indicated that this bioisosteric replacement was well-tolerated, with one thiophene derivative showing an eight-fold higher affinity for the GluN2B receptor (Kᵢ = 26 nM) compared to its analogue. nih.gov

Another area of investigation involves the C-X-C chemokine receptor 2 (CXCR2), which is implicated in inflammation and cancer. A lead optimization campaign led to the development of 2-thioureidothiophene-3-carboxylates as novel CXCR2 antagonists. nih.gov These compounds were found to inhibit CXCR2-mediated β-arrestin recruitment signaling. nih.gov Additionally, some thiophene derivatives have been explored for their potential to bind to folate receptors, which are often overexpressed on cancer cells, as a strategy for targeted drug delivery. acs.org

Table 2: Examples of In Vitro Receptor Binding by Thiophene Derivatives

Thiophene Derivative ClassReceptor TargetTherapeutic AreaReference
Benzo researchgate.netannulene-fused ThiophenesNMDA (GluN2B subunit)Neurodegenerative Disorders nih.govrsc.org
2-Thioureidothiophene-3-carboxylatesCXCR2Inflammation, Cancer nih.gov
Functionalized 2,3-fused ThiophenesFolate ReceptorsAnticancer (Targeted Delivery) acs.org

Exploration of Mechanisms of Action within Biological Systems

Understanding a compound's mechanism of action is key to its development as a therapeutic agent. For thiophene derivatives, mechanisms often relate directly to their enzyme or receptor interactions. For example, 2-thioureidothiophene-3-carboxylate, an antagonist of the CXCR2 receptor, was shown to inhibit the phosphorylation of ERK1/2, a downstream signaling event, and also impeded cell migration mediated by the CXCL8-CXCR2 axis. nih.gov

In the context of anticancer activity, some thiophene carboxamide derivatives are believed to exert their effects through the inhibition of Protein Tyrosine Phosphatase 1B (PTP1B). researchgate.netmdpi.com Other thiophene compounds have been shown to induce apoptosis in cancer cells by altering the mitochondrial membrane potential. acs.org The planarity and aromaticity of the thiophene ring are thought to enhance binding to biological targets like kinases and apoptosis modulators. nih.govmdpi.com Furthermore, research into thiophene-based Ebola virus entry inhibitors suggests that their mechanism involves disrupting the interaction between the viral glycoprotein (B1211001) (EBOV-GP) and the host's Niemann-Pick C1 (NPC1) receptor. acs.org

Structure-Activity Relationship (SAR) Studies in Biological Contexts

Structure-activity relationship (SAR) studies are essential for optimizing the potency and selectivity of lead compounds. For thiophene derivatives, SAR studies have provided valuable insights into how chemical modifications influence biological activity.

In a series of novel thiophene-2-carboxamide derivatives, substitutions at the 3-position of the thiophene ring were found to be critical for antioxidant and antibacterial activities. nih.gov The study revealed that 3-amino derivatives were more potent than the corresponding 3-hydroxy or 3-methyl derivatives. nih.gov This enhanced activity was attributed to the electron-donating nature of the amino group. nih.gov

In the development of CXCR2 antagonists, a scaffold-hopping strategy from a pyrimidine-based compound led to a series of 2-thioureidothiophene-3-carboxylates. nih.gov SAR studies of this new series identified a specific compound that significantly inhibited CXCR2-mediated signaling. nih.gov For anticancer applications, SAR analysis of thiophene derivatives has shown that the carboxamide group is often essential for activity. researchgate.net The introduction of specific aryl groups can also lead to potent cytotoxicity against various cancer cell lines. researchgate.netmdpi.com

Table 3: Key Findings from SAR Studies of Thiophene Derivatives

Derivative ClassBiological ActivityKey SAR FindingReference
3-Substituted Thiophene-2-carboxamidesAntioxidant & AntibacterialAmino group at position 3 is more potent than hydroxyl or methyl groups. nih.gov
2-Thioureidothiophene-3-carboxylatesCXCR2 AntagonismScaffold-hopping from a pyrimidine (B1678525) core led to a potent thiophene-based series. nih.gov
Thiophene CarboxamidesAnticancerThe carboxamide moiety is often essential for cytotoxic activity. researchgate.net
Benzo researchgate.netannulene-fused ThiophenesGluN2B Receptor BindingAbsence of a benzylic OH moiety increased receptor affinity eight-fold. nih.gov

Computational Approaches in Biological Activity Prediction

Computational methods, particularly molecular docking, have become indispensable tools in modern drug discovery for predicting and analyzing the interactions between small molecules and their biological targets.

Molecular Docking and Ligand-Target Interaction Analysis

Molecular docking simulations are frequently used to predict the binding conformation and affinity of thiophene derivatives to the active sites of proteins. These studies provide a rational basis for observed biological activities and guide further structural modifications.

For example, docking studies were performed on thiophene-2-carboxamide derivatives to understand their interactions with various bacterial and antioxidant protein receptors. nih.gov The results helped to explain the interactions between the amino acid residues of the enzymes and the synthesized compounds. nih.gov In another study, docking of newly synthesized thieno-pyrimidinone derivatives into the active site of COX-2 was consistent with the biological data, with the most active compound also being the best-scored in docking calculations. researchgate.net

Docking has also been used to support the hypothesis that certain thiophene-2-carboxamide derivatives act as anticancer agents by inhibiting Protein Tyrosine Phosphatase 1B (PTP1B), showing that the compounds fit well within the enzyme's active site. researchgate.net Similarly, the interaction of thiophene-carbohydrazide analogues with Folate Receptor α was analyzed to identify potential candidates for anticancer drug development. bepls.com These computational analyses consistently show that the thiophene ring often plays a critical role in the binding profile, participating in key interactions within the target's binding pocket. nih.gov

Table 4: Molecular Docking Targets for Thiophene Derivatives

Thiophene Derivative ClassProtein TargetPredicted Biological ActivityReference
Thiophene-2-carboxamidesVarious bacterial proteinsAntibacterial nih.gov
Thieno-pyrimidinonesCyclooxygenase-2 (COX-2)Anti-inflammatory researchgate.net
Thiophene-2-carboxamidesProtein Tyrosine Phosphatase 1B (PTP1B)Anticancer researchgate.net
Thiophene CarboxamidesTubulin (Colchicine-binding site)Anticancer nih.gov
Thiophene-carbohydrazidesFolate Receptor α (FRα)Anticancer bepls.com

ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction for Compound Design

In the early stages of drug discovery, in silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step to assess the druglikeness of a compound. phcogj.comnih.gov Computational tools and models are employed to evaluate the pharmacokinetic profiles of novel molecules, helping to identify candidates with favorable properties and minimize late-stage failures. nih.govnih.gov For Methyl 5-ethylthiophene-2-carboxylate, a comprehensive ADMET profile can be predicted using various computational models based on its structure. These predictions provide insights into its potential behavior within a biological system. nih.gov

Key physicochemical and pharmacokinetic parameters are calculated to build the ADMET profile. These descriptors, often evaluated against criteria like Lipinski's Rule of Five, help determine if a compound has a higher probability of being orally bioavailable. phcogj.com Properties such as molecular weight, lipophilicity (logP), number of hydrogen bond donors and acceptors, and topological polar surface area (TPSA) are fundamental to these predictions. researchgate.net

Below is a predictive data table for this compound, generated based on computational ADMET screening principles.

Table 1: Predicted ADMET Profile for this compound This table is generated based on established principles of computational ADMET prediction for small molecules with similar structural features. Specific experimental values may vary.

ADMET ParameterPredicted Value/ClassificationImplication for Drug Design
Molecular Weight (g/mol)170.23Complies with Lipinski's Rule (<500), suggesting good potential for absorption and diffusion. researchgate.net
Lipophilicity (logP)~2.5 - 3.0Indicates good membrane permeability and solubility, balanced for absorption. researchgate.net
Hydrogen Bond Donors0Complies with Lipinski's Rule (<5), favorable for membrane permeation. phcogj.com
Hydrogen Bond Acceptors2 (Oxygen atoms)Complies with Lipinski's Rule (<10), supporting good absorption characteristics. phcogj.com
Topological Polar Surface Area (TPSA)~53 ŲSuggests good oral absorption and bioavailability, as values <140 Ų are favorable. researchgate.net
Aqueous Solubility (logS)Moderately SolubleAdequate solubility for absorption without being rapidly cleared. researchgate.net
Blood-Brain Barrier (BBB) PermeationLikely to crossMay be suitable for targeting the central nervous system (CNS).
CYP450 InhibitionPotential inhibitor of some isoforms (e.g., 2C9)Warrants further investigation for potential drug-drug interactions.
Human Intestinal Absorption (HIA)HighPredicted to be well-absorbed from the gastrointestinal tract. phcogj.com
Toxicity Prediction (e.g., hERG inhibition)Low riskPredicted to have a low probability of causing cardiotoxicity. phcogj.com

These in silico assessments suggest that this compound possesses a promising pharmacokinetic profile, making it a viable scaffold for further therapeutic development. researchgate.net The data indicates a high likelihood of good absorption and distribution, although its potential interaction with metabolic enzymes like Cytochrome P450 would require experimental validation. nih.govresearchgate.net

Influence of Chemical Modifications on Biological Activity Profiles

The biological activity of thiophene derivatives can be significantly modulated by chemical modifications to the core structure. nih.gov Structure-Activity Relationship (SAR) studies explore how changes in substituents on the thiophene ring affect the compound's interaction with biological targets, thereby altering its efficacy and potency. nih.govrsc.org For thiophene-2-carboxylate (B1233283) esters, modifications at the C5 position and alterations of the ester group are common strategies to optimize biological profiles. researchgate.net

The ethyl group at the C5 position of this compound plays a crucial role in its interaction with target proteins. The size, length, and lipophilicity of this alkyl chain can dramatically influence biological activity. researchgate.netnih.gov

Research on related thiophene carboxamide analogs has shown that shortening or modifying the alkyl chain in the tail part significantly affects their growth inhibitory activity against human cancer cell lines. researchgate.net For instance, studies on similar heterocyclic compounds demonstrate that subtle changes, such as extending an alkyl chain or introducing different functional groups, can lead to substantial differences in potency. nih.govmdpi.com In one study on triphenylphosphonium salts, increasing the alkyl chain length from ethyl to octyl resulted in a nearly 50-fold increase in inhibitory activity (IC50 decreased from 16.15 µM to 0.34 µM). nih.gov This highlights the sensitivity of biological systems to the lipophilic character and steric bulk of substituents.

The methyl ester group is another key point for modification. Converting the ester to a carboxylic acid, an amide, or a larger ester can alter the compound's solubility, hydrogen bonding capacity, and metabolic stability, which in turn influences its biological activity. bohrium.com For example, synthesizing a series of thiophene-2-carboxamide derivatives from the corresponding carboxylic acid can introduce new interaction points and lead to varied pharmacological effects, such as anti-inflammatory or antimicrobial activities. researchgate.netnih.gov

The following table summarizes the predicted influence of specific modifications to the this compound structure based on established SAR principles for thiophene derivatives.

Table 2: Predicted Structure-Activity Relationships for Modified Thiophene-2-Carboxylate Derivatives This table outlines expected trends in biological activity based on general SAR studies of thiophene and related heterocyclic compounds. researchgate.netmdpi.com

Modification TypeSpecific ChangePredicted Impact on Biological ActivityRationale
Modification at C5-PositionReplacement of ethyl with a longer alkyl chain (e.g., n-butyl, n-hexyl)Potential increase in potencyEnhances lipophilicity, which may improve membrane permeability and binding affinity to hydrophobic pockets of a target protein. nih.gov
Replacement of ethyl with a branched alkyl group (e.g., isopropyl)Variable; may increase or decrease activityIntroduces steric bulk, which could either enhance binding selectivity or create unfavorable steric clashes.
Replacement of ethyl with a phenyl groupSignificant change in activity profileIntroduces aromatic interactions (e.g., pi-stacking), potentially leading to a different mechanism of action or target engagement. nih.gov
Modification of the Ester GroupHydrolysis to carboxylic acid (5-ethylthiophene-2-carboxylic acid)Likely altered target specificity and solubilityIntroduces a hydrogen bond donor and a negative charge at physiological pH, changing solubility and interaction patterns.
Conversion to an amide (e.g., 5-ethylthiophene-2-carboxamide)Potential for new biological activitiesCreates a hydrogen bond donor (NH2), which can form new interactions with biological targets, a common strategy in medicinal chemistry. nih.govresearchgate.net
Ester exchange (e.g., ethyl or propyl ester)Minor to moderate change in potency and pharmacokineticsSlightly alters lipophilicity and susceptibility to metabolic hydrolysis by esterases.

These SAR insights underscore the importance of the substituents at both the C2 and C5 positions of the thiophene ring. The ethyl group and the methyl ester are key determinants of the compound's physicochemical properties and, consequently, its biological function. Strategic modification of these groups is a fundamental approach in medicinal chemistry to develop thiophene derivatives with optimized therapeutic potential. nih.govresearchgate.net

Q & A

Q. What are the common synthetic routes for Methyl 5-ethylthiophene-2-carboxylate, and what factors influence reaction yield?

  • Methodological Answer : this compound is typically synthesized via esterification of the corresponding carboxylic acid (e.g., 5-ethylthiophene-2-carboxylic acid) using methanol under acid catalysis (e.g., H₂SO₄). Alternatively, Friedel-Crafts alkylation or cross-coupling reactions can introduce the ethyl group to the thiophene ring. Key factors affecting yield include:
  • Catalyst selection : Lewis acids like AlCl₃ improve electrophilic substitution efficiency in alkylation .
  • Temperature control : Excess heat may lead to side reactions, such as over-esterification or ring oxidation .
  • Purification : Column chromatography or recrystallization ensures removal of unreacted starting materials .

Q. How should researchers characterize this compound to confirm structural integrity?

  • Methodological Answer : Comprehensive characterization requires:
  • Spectroscopic analysis :
  • ¹H/¹³C NMR : Confirm the ethyl group’s integration (e.g., triplet for CH₂CH₃ at δ ~1.2–1.4 ppm) and ester carbonyl resonance (δ ~165–170 ppm) .
  • IR spectroscopy : Validate the ester C=O stretch (~1720 cm⁻¹) and thiophene ring vibrations (~3100 cm⁻¹) .
  • Mass spectrometry : High-resolution MS (HRMS) confirms molecular ion [M+H]⁺ matching the theoretical mass (±5 ppm error) .
  • Chromatography : HPLC or TLC (Rf comparison with standards) ensures purity (>95%) .

Advanced Research Questions

Q. What strategies optimize the regioselectivity in synthesizing this compound derivatives for functionalization?

  • Methodological Answer : Regioselective derivatization (e.g., halogenation, nitration) can be achieved by:
  • Directing groups : Electron-withdrawing groups (e.g., ester at position 2) direct electrophiles to the 5-position of the thiophene ring .
  • Catalyst tuning : Pd-catalyzed C–H activation with ligands (e.g., PPh₃) enhances selectivity for cross-coupling at the ethyl-substituted position .
  • Computational modeling : DFT calculations predict reactive sites by analyzing electron density and frontier molecular orbitals .

Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

  • Methodological Answer : Discrepancies in bioactivity (e.g., enzyme inhibition potency) may arise from:
  • Assay variability : Standardize protocols (e.g., IC₅₀ measurements under identical pH, temperature, and substrate concentrations) .
  • Compound purity : Validate via NMR and HPLC to rule out impurities affecting results .
  • Statistical rigor : Apply ANOVA or Tukey’s test to assess significance across replicates; report confidence intervals .

Q. What computational approaches predict the reactivity of this compound in novel derivative design?

  • Methodological Answer : Advanced methods include:
  • Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites on the thiophene ring .
  • Molecular docking : Screen derivatives against target proteins (e.g., cyclooxygenase-2) to prioritize synthesis based on binding affinity .
  • Machine learning : Train models on existing thiophene derivative datasets to predict reaction outcomes .

Data Presentation and Analysis

Q. What are best practices for presenting spectroscopic and bioactivity data in publications?

  • Methodological Answer : Follow guidelines from The Chemist and Extended Essay Guide:
  • Tables : Include chemical shifts (NMR), retention times (HPLC), and bioactivity metrics (e.g., IC₅₀) with standard deviations .
  • Figures : Use annotated chromatograms or dose-response curves; ensure axis labels adhere to SI units .
  • Reproducibility : Provide detailed experimental procedures (e.g., solvent ratios, catalyst loadings) in supplementary materials .

Table: Key Characterization Techniques

Technique Parameters Analyzed Validation Criteria
¹H NMRIntegration, splitting patternsMatch predicted coupling constants
HRMSMolecular ion mass accuracyΔ < 5 ppm from theoretical mass
HPLCRetention time, peak symmetryPurity >95% (area under curve)

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Reactant of Route 1
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Methyl 5-ethylthiophene-2-carboxylate
Reactant of Route 2
Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.